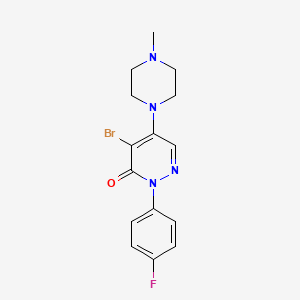![molecular formula C21H14BrN3 B2777484 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline CAS No. 304003-27-8](/img/structure/B2777484.png)
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
作用機序
Target of Action
The primary target of 6-Benzyl-9-Bromo-6H-Indolo[2,3-b]Quinoxaline is DNA . This compound interacts predominantly with DNA, which plays a crucial role in the replication and transcription of genetic information .
Mode of Action
This compound exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .
Biochemical Pathways
The interaction of this compound with DNA disrupts vital processes for DNA replication . This disruption can lead to the inhibition of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Result of Action
The result of the action of this compound is the disruption of DNA replication, which can lead to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment and the presence of other compounds .
生化学分析
Biochemical Properties
6-Benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline has been found to interact with various biomolecules in biochemical reactions . The nature of these interactions is dependent on the side chain of the compound
Cellular Effects
Preliminary studies suggest that it may have cytotoxic effects on certain human cancer cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits high stability and solubility, with remarkable capacity retention over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is often carried out in glacial acetic acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The indoloquinoxaline core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoloquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used to study DNA interactions and the mechanisms of DNA intercalation. It is also investigated for its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique photophysical and electrochemical properties make it suitable for use in optoelectronic devices, such as organic light-emitting diodes and photovoltaic cells.
類似化合物との比較
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the benzyl and bromo substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with a fluorine atom instead of a bromine atom.
6-benzyl-6H-indolo[2,3-b]quinoxaline: A derivative without the bromo substituent.
Uniqueness
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both benzyl and bromo substituents, which can significantly influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to intercalate into DNA and interact with various molecular targets, making it a valuable compound for medicinal chemistry research.
特性
IUPAC Name |
6-benzyl-9-bromoindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHCSZHUJNQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)
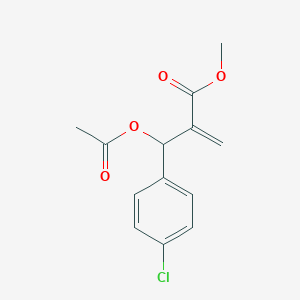
![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)
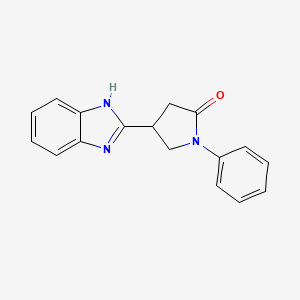
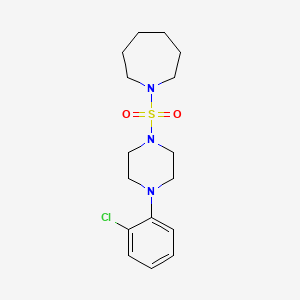
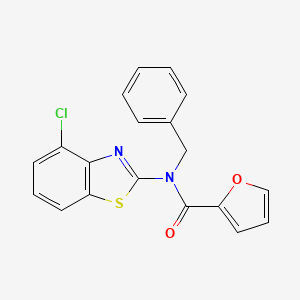
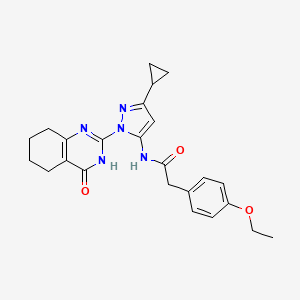
![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)

![4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B2777419.png)
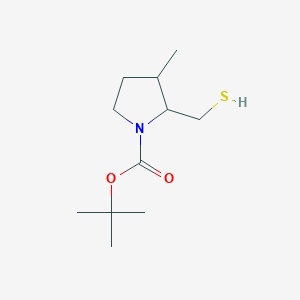
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2777421.png)
